An In-depth Technical Guide to (3-Aminopropyl)diethylamine Hydrochloride
An In-depth Technical Guide to (3-Aminopropyl)diethylamine Hydrochloride
This guide provides a comprehensive technical overview of (3-Aminopropyl)diethylamine hydrochloride (CAS 93564-27-3), a chemical compound with potential applications in research and development. Due to the limited publicly available data for this specific hydrochloride salt, this document synthesizes information from its free base, N,N-Diethyl-1,3-propanediamine (CAS 104-78-9), and general principles of amine hydrochlorides to offer a predictive and insightful resource for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
(3-Aminopropyl)diethylamine hydrochloride is the hydrochloride salt of the organic compound N,N-Diethyl-1,3-propanediamine. The salt formation protonates one or both of the amine groups, which significantly influences its physical properties, such as increasing its melting point and enhancing its solubility in water and other polar solvents compared to its free base form.
Chemical Structure:
Caption: Chemical structure of (3-Aminopropyl)diethylamine hydrochloride.
Physicochemical Data Summary:
The following table summarizes the known and inferred properties of (3-Aminopropyl)diethylamine and its hydrochloride salt. Data for the free base is sourced from PubChem and commercial suppliers.[1]
| Property | Value (Free Base: N,N-Diethyl-1,3-propanediamine) | Inferred Value (Hydrochloride Salt) |
| CAS Number | 104-78-9 | 93564-27-3 |
| Molecular Formula | C7H18N2[1] | C7H19ClN2 |
| Molecular Weight | 130.23 g/mol [1] | 166.69 g/mol |
| Appearance | Colorless to pale yellow liquid[2] | Off-white to white solid[3] |
| Odor | Fish-like, ammonia-like[1] | Odorless[3] |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Likely higher than the free base |
| Solubility | Soluble in water and various organic solvents.[4] | Highly soluble in water.[3] |
| pKa | Not available | Not available |
Synthesis and Manufacturing
While specific synthesis routes for (3-Aminopropyl)diethylamine hydrochloride are not widely published, a general and logical approach would involve a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.
A common industrial method for producing similar diamines involves the Michael addition of an amine to an unsaturated nitrile, followed by hydrogenation.[5] In the case of N,N-Diethyl-1,3-propanediamine, this would likely involve the reaction of diethylamine with acrylonitrile to form 3-(diethylamino)propanenitrile, which is then hydrogenated to yield the final diamine.
Caption: Plausible synthesis workflow for (3-Aminopropyl)diethylamine hydrochloride.
The subsequent conversion to the hydrochloride salt is a standard acid-base reaction. A general procedure involves dissolving the free base in a suitable solvent, such as ethanol, and then adding a stoichiometric amount of hydrochloric acid. The hydrochloride salt typically precipitates out of the solution and can be isolated by filtration and then dried.
Applications in Research and Development
While specific applications for (3-Aminopropyl)diethylamine hydrochloride are not well-documented, the properties of the free base and similar diamines suggest several potential areas of use for researchers and drug development professionals.
-
Intermediate in Pharmaceutical Synthesis: Diamines are common building blocks in the synthesis of active pharmaceutical ingredients (APIs).[6][7] The presence of both a primary and a tertiary amine group in (3-Aminopropyl)diethylamine offers two distinct points for chemical modification, making it a versatile intermediate.
-
Curing Agent for Epoxy Resins: The free base, N,N-Diethyl-1,3-propanediamine, is used as a curing agent for epoxy resins.[1][2] This suggests that the hydrochloride salt could potentially be used in applications where a delayed or controlled curing process is desired, with the active amine being liberated under specific conditions.
-
Corrosion Inhibitors: Short-chain aliphatic amines and their salts are known to be effective corrosion inhibitors.
-
Ion-Exchange Chromatography: A structurally similar compound, N,N'-Diethyl-1,3-propanediamine, has been used as a displacer in ion-exchange chromatography for protein purification. This suggests that (3-Aminopropyl)diethylamine hydrochloride could be investigated for similar applications in bioprocessing.
Caption: Potential research applications of (3-Aminopropyl)diethylamine hydrochloride.
Analytical Methodologies
The characterization and quantification of (3-Aminopropyl)diethylamine hydrochloride would likely employ standard analytical techniques used for amines and their salts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the analysis of non-volatile compounds.[8][9] Due to the lack of a strong chromophore in the molecule, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection.[10] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the hydrochloride salt would need to be converted back to its more volatile free base form or derivatized.[10][11] Silylation is a common derivatization technique for amines to increase their volatility.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be instrumental in confirming the structure of the compound.
-
Titration: A simple acid-base titration could be used to determine the purity of the hydrochloride salt.
Safety, Handling, and Storage
Based on the safety data sheets (SDS) for the free base and related amine hydrochlorides, (3-Aminopropyl)diethylamine hydrochloride should be handled with care.[3][12][13][14]
Hazard Summary:
| Hazard Class | Statement |
| Skin Corrosion/Irritation | Causes skin irritation.[14][15] May cause severe skin burns and eye damage.[12] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[14][15] |
| Respiratory Irritation | May cause respiratory irritation.[3][15] |
| Acute Toxicity (Oral) | Harmful if swallowed.[12] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[12] |
| Skin Sensitization | May cause an allergic skin reaction.[12] |
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[16][17]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[16]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.[16]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the work area.[13]
Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
The compound is likely hygroscopic; protect from moisture.[3][17]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3][13] Seek immediate medical attention.[13]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3][13] Seek medical attention if irritation persists.
-
If inhaled: Move to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting.[3][13] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
(3-Aminopropyl)diethylamine hydrochloride is a chemical with potential utility in various fields of research and development. While direct data for this specific compound is sparse, a comprehensive understanding can be built by examining its free base and related structures. Its bifunctional nature as a diamine suggests applications as a versatile chemical intermediate, particularly in pharmaceutical synthesis. As with all chemicals, it is imperative to handle this compound with appropriate safety precautions, as outlined in this guide and supported by safety data for analogous materials. Further research into the specific properties and applications of (3-Aminopropyl)diethylamine hydrochloride is warranted to fully elucidate its potential.
References
-
PubChem. N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011. [Link]
-
Kerui Chemicals. N,N-Diethyl-1,3-propanediamine (DEAPA). [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
ResearchGate. Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. [Link]
-
Australian Government Department of Health. 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. [Link]
- Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
-
The Good Scents Company. N,N-dimethyl-1,3-propane diamine, 111-33-1. [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Cheméo. Chemical Properties of Diethylamine, hydrochloride (CAS 660-68-4). [Link]
-
Loba Chemie. DIETHYLAMINE HYDROCHLORIDE FOR SYNTHESIS. [Link]
-
Siyemi. Safety Data Sheet: diethylamine. [Link]
-
PubMed. High performance liquid chromatography method for residues analysis of thidiazuron in apple and soil. [Link]
- Google Patents. CN103204784B - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
-
Acme Synthetic Chemicals. Diethylamine - Key Chemical in Pharma Industries. [Link]
-
Organic Syntheses. (R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)oxycarbamate. [Link]
-
Organic Syntheses. methylamine hydrochloride. [Link]
-
Wikipedia. Diethylamine. [Link]
-
MDPI. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. [Link]
-
Matrix Fine Chemicals. (3-AMINOPROPYL)DIETHYLAMINE | CAS 104-78-9. [Link]
-
PrepChem.com. Preparation of diethylamine. [Link]
-
Endocrine Disruptor List. 3-aminopropyldiethylamine. [Link]
Sources
- 1. N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. China N,N-Diethyl-1,3-propanediamine , CAS No. 104-78-9 , DEAPA factory and manufacturers | Kerui Chemicals [keruichemical.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. CAS 109-55-7: N,N-Dimethyl-1,3-propane diamine [cymitquimica.com]
- 5. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 6. N,N-dimethyl-1,3-propane diamine, 111-33-1 [thegoodscentscompany.com]
- 7. greenchemindustries.com [greenchemindustries.com]
- 8. High performance liquid chromatography method for residues analysis of thidiazuron in apple and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. tcichemicals.com [tcichemicals.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. echemi.com [echemi.com]
- 17. spectrumchemical.com [spectrumchemical.com]
